Pulmonary Vascular Inactivation: 19R-hydroxy-PGA2 vs. PGA1, PGA2, and PGE1
19R-hydroxy-PGA2 (as 19-hydroxy A1) exhibits minimal loss of vasodilator activity upon a single pulmonary passage in the cat and dog, a property shared with PGA1 and PGA2 but in stark contrast to PGE1, which undergoes substantial inactivation [1]. In the hepatic portal circulation of the cat, however, PGA1 and PGA2 undergo substantial loss of vasodilator activity [1], whereas the hepatic inactivation profile of 19-hydroxy A1 was not fully characterized in this study, suggesting potential differences in hepatic metabolic handling among A-series prostaglandins that warrant procurement of the specific compound for vascular bed studies.
| Evidence Dimension | Vasodilator activity retention after single passage through pulmonary circulation |
|---|---|
| Target Compound Data | Little if any loss (qualitatively similar to PGA1/PGA2) |
| Comparator Or Baseline | PGE1: substantial loss of vasodilator activity |
| Quantified Difference | Qualitative difference: PGA series (including 19-hydroxy A1) retains activity; PGE1 loses activity |
| Conditions | Cat and dog pulmonary circulation in vivo; systemic arterial blood pressure measurement |
Why This Matters
This differential pulmonary handling determines whether a prostaglandin survives passage through the lung to exert systemic effects, a critical consideration for in vivo vascular pharmacology studies.
- [1] Horton EW, Jones RL, Hopkin JM. Prostaglandins A1, A2 and 19-hydroxy A1; their actions on smooth muscle and their inactivation on passage through the pulmonary and hepatic portal vascular beds. Br J Pharmacol. 1969;37(3):705-722. View Source
